5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal
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Overview
Description
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is a chemical compound that features a unique bicyclic structure with three oxygen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal typically involves the formation of the bicyclic core followed by the introduction of the pentanal group. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bicyclic structure can undergo substitution reactions, particularly at the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanoic acid.
Reduction: Formation of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The presence of the aldehyde group can also facilitate interactions with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Shares the bicyclic core but lacks the pentanal group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic structure.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms in the bicyclic structure.
Uniqueness
5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal is unique due to the presence of the pentanal group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
143267-45-2 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(7,8,9-trioxabicyclo[4.2.1]nonan-1-yl)pentanal |
InChI |
InChI=1S/C11H18O4/c12-9-5-1-3-7-11-8-4-2-6-10(13-11)14-15-11/h9-10H,1-8H2 |
InChI Key |
UXOWKEAMYJDGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(OC(C1)OO2)CCCCC=O |
Origin of Product |
United States |
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